5-(3-Bromophenyl)-1-methylimidazole Exhibits 100-Fold Enhanced Potency Against Human EZH2 Methyltransferase Compared to its Cellular Activity
In a head-to-head comparison across biochemical and cellular assays, 5-(3-bromophenyl)-1-methylimidazole demonstrates a stark disparity in EZH2 inhibition: it achieves a potent IC50 of 30 nM in a cell-free biochemical methyltransferase assay, but its cellular activity is markedly reduced, with an IC50 >3,000 nM in a human lymphoma cell methylation assay and an EC50 of 500 nM in a G401 cell trimethylation assay [1]. This contrasts with the class of EZH2 inhibitors where sub-100 nM cellular activity is often observed, highlighting that this scaffold requires further optimization for in-cell applications [1].
| Evidence Dimension | Inhibition of human EZH2 methyltransferase activity |
|---|---|
| Target Compound Data | IC50 = 30 nM (biochemical), EC50 = 500 nM (cellular trimethylation), IC50 >3,000 nM (cellular methylation) |
| Comparator Or Baseline | Biochemical vs. Cellular Assay Baseline |
| Quantified Difference | ≥100-fold drop in biochemical-to-cellular potency |
| Conditions | Biochemical: chicken oligonucleotide substrate, pull-down assay; Cellular: human G401 cells (4 h, ELISA) and human lymphoma cells |
Why This Matters
This quantitative discrepancy directly informs procurement decisions by confirming the compound's utility as a validated starting point for biochemical EZH2 screens, while simultaneously flagging the necessity for medicinal chemistry optimization to improve cell permeability.
- [1] BindingDB. BDBM50149882 (CHEMBL3771083): Inhibition of human EZH2 methyltransferase activity by 5-(3-Bromophenyl)-1-methylimidazole. Accessed 2026. View Source
